ACHN-975 TFA: A Potent Inhibitor of LpxC for Combating Gram-Negative Bacteria
ACHN-975 TFA: A Potent Inhibitor of LpxC for Combating Gram-Negative Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACHN-975 is a synthetic, small-molecule inhibitor targeting the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC).[1][2][3] As a selective and potent inhibitor with subnanomolar activity, ACHN-975 demonstrates significant promise in combating a wide range of Gram-negative bacteria, including multidrug-resistant strains.[1][4] This technical guide provides a comprehensive overview of ACHN-975's mechanism of action, quantitative inhibitory data, the signaling pathway it disrupts, and detailed experimental protocols for its characterization. Although clinical development of ACHN-975 was halted due to infusion-site inflammation, the compound remains a critical tool for research and a foundation for the development of new LpxC-targeting antibiotics.
Core Target and Mechanism of Action
The primary molecular target of ACHN-975 is the zinc-dependent metalloamidase LpxC. This enzyme is essential for the viability of most Gram-negative bacteria as it catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane. By inhibiting LpxC, ACHN-975 effectively blocks the lipid A biosynthetic pathway, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death. The bactericidal activity of ACHN-975 has been demonstrated to be concentration-dependent against Pseudomonas aeruginosa and time-dependent against E. coli and Klebsiella pneumoniae.
The molecular interaction between ACHN-975 and LpxC has been elucidated through X-ray crystallography. The hydroxamate moiety of ACHN-975 chelates the active site Zn²⁺ ion, while other parts of the molecule form extensive hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to its high affinity and specificity.
Quantitative Data on Inhibitory Activity
ACHN-975 exhibits potent inhibitory activity against purified LpxC enzyme and a broad spectrum of Gram-negative pathogens. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of LpxC by ACHN-975
| Enzyme Source | IC₅₀ (nM) |
| Pseudomonas aeruginosa LpxC | 0.68 |
| Enterobacteriaceae spp. LpxC | 0.02 |
Table 2: In Vitro Antibacterial Activity of ACHN-975 (MIC values)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Enterobacteriaceae spp. | - | 1 |
| P. aeruginosa (isolates) | - | ≤2 (100% inhibition) |
| Carbapenem-resistant P. aeruginosa | - | - |
| E. coli ATCC25922 | - | - |
| K. pneumoniae ATCC43816 | - | - |
| Y. enterocolitica | - | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 3: In Vivo Efficacy of ACHN-975 in a Mouse Neutropenic Thigh Infection Model
| Organism | Dose (mg/kg, single i.p.) | Outcome |
| P. aeruginosa ATCC 27853 | 5, 10, 30 | Steady reduction in bacterial titers in the first 4 hours. |
| P. aeruginosa ATCC 27853 | 10, 30 | >3-log₁₀ kill observed by 4 hours, sustained through 24 hours. |
Signaling Pathway and Experimental Workflows
The mechanism of action of ACHN-975 is a direct inhibition of a key metabolic pathway, as illustrated below.
Caption: Inhibition of the Lipid A biosynthetic pathway by ACHN-975.
The experimental workflow for characterizing a novel LpxC inhibitor like ACHN-975 typically follows a structured progression from enzymatic assays to in vivo studies.
Caption: General experimental workflow for LpxC inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of ACHN-975.
LpxC Enzyme Inhibition Assay
The inhibitory activity of ACHN-975 against purified LpxC is determined using a biochemical assay. The assay measures the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.
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Enzyme and Substrate: Recombinant, purified LpxC from the target organism (e.g., P. aeruginosa) is used. The substrate is UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
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Assay Principle: The deacetylase activity of LpxC releases acetate from the substrate. The amount of product formed is quantified, often using a coupled-enzyme assay or mass spectrometry.
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Procedure:
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A reaction mixture containing buffer, the LpxC enzyme, and varying concentrations of ACHN-975 is prepared.
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The reaction is initiated by the addition of the substrate.
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The reaction is incubated at a controlled temperature for a specific period.
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The reaction is quenched, and the product formation is measured.
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Data Analysis: The percentage of inhibition at each ACHN-975 concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable model.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of ACHN-975 against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Materials: Cation-adjusted Mueller-Hinton broth, 96-well microtiter plates, and bacterial isolates.
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Procedure:
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A serial two-fold dilution of ACHN-975 is prepared in the broth in the microtiter plates.
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Each well is inoculated with a standardized suspension of the test bacterium.
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The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Data Analysis: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacterium.
X-ray Crystallography of LpxC-ACHN-975 Complex
Determining the co-crystal structure provides atomic-level insights into the inhibitor's binding mode.
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Protein Crystallization: Purified LpxC is crystallized, often using vapor diffusion methods (sitting or hanging drop).
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Soaking or Co-crystallization: ACHN-975 is introduced to the LpxC crystals by soaking or is included in the crystallization solution (co-crystallization).
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Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
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Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the protein-inhibitor complex is built and refined. For the complex of AaLpxC with ACHN-975, the structure was determined to a resolution of 1.21 Å.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the binding interaction between ACHN-975 and LpxC.
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Principle: ITC directly measures the heat released or absorbed during a binding event.
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Procedure:
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A solution of LpxC is placed in the sample cell of the calorimeter.
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A solution of ACHN-975 is titrated into the LpxC solution in small aliquots.
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The heat change after each injection is measured.
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Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion
ACHN-975 TFA is a highly potent and selective inhibitor of the bacterial enzyme LpxC, a critical component of the lipid A biosynthetic pathway in Gram-negative bacteria. Its well-characterized mechanism of action, supported by extensive in vitro and in vivo data, establishes it as a valuable research tool for studying bacterial physiology and for the development of novel antibacterial agents. While its clinical progression was halted, the wealth of information gathered on ACHN-975 provides a solid foundation and a valuable blueprint for the design of next-generation LpxC inhibitors with improved therapeutic profiles.


